An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1] The physicochemical properties of benzimidazole derivatives are meticulously tuned by the nature and position of their substituents. Halogenation and N-alkylation, as in the case of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole, are key strategies to modulate factors like lipophilicity, metabolic stability, and receptor binding affinity, thereby optimizing the drug-like characteristics of the molecule.[2] This guide provides an in-depth analysis of the predicted physicochemical profile of this specific compound, grounded in experimental data from its closest structural relatives.
Predicted Physicochemical Profile
The following table summarizes the estimated physicochemical properties of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole. These values are predictions based on the analysis of structurally related compounds and should be confirmed by experimental analysis.
| Property | Predicted Value | Scientific Rationale for Estimation |
| Molecular Formula | C₈H₆BrClN₂ | Based on the chemical structure. |
| Molecular Weight | 245.50 g/mol | Calculated from the molecular formula.[3] |
| Appearance | White to off-white or light brown solid | Benzimidazole derivatives are typically crystalline solids at room temperature.[4] |
| Melting Point (°C) | 135 - 150 | Estimated based on analogs like 6-Bromo-1-methyl-1H-benzo[d]imidazole (126-128 °C)[5] and considering the addition of a chloro group which may increase lattice energy. |
| Boiling Point (°C) | > 350 (Predicted) | High boiling points are characteristic of substituted benzimidazoles due to their polarity and molecular weight.[5] |
| pKa (Basic) | 3.0 - 4.0 | The N-methylation and the electron-withdrawing chloro group are expected to decrease the basicity compared to unsubstituted benzimidazoles. The predicted pKa for 6-Bromo-1-methyl-1H-benzo[d]imidazole is 4.47.[5] |
| logP | 3.5 - 4.0 | Based on the predicted XLogP3 of 3.3 for 2-Bromo-6-chloro-1H-benzo[d]imidazole[6] and 3.5 for 7-bromo-2-chloro-5-methyl-1H-benzo[d]imidazole.[3] The N-methyl group will slightly increase lipophilicity. |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The high logP value suggests poor aqueous solubility. Benzimidazoles are typically soluble in organic solvents.[1] |
Structural Analogs: A Comparative Data Analysis
To substantiate the predicted properties, the following table presents experimental data for structurally similar benzimidazole derivatives. These compounds provide a critical reference for anticipating the behavior of the target molecule.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | logP (Predicted) | CAS Number |
| 6-Bromo-1-methyl-1H-benzo[d]imidazole | Lacks 2-chloro group | 211.06[4] | 126-128[5] | 4.47[5] | - | 53484-16-5[5] |
| 2-Bromo-6-chloro-1H-benzo[d]imidazole | Lacks 1-methyl; different halogen positions | 231.48[6] | Not Available | - | 3.3[6] | 1388031-41-1[6] |
| 6-Bromo-1H-benzimidazole | Lacks 1-methyl and 2-chloro groups | 197.03[7] | 130-134[7] | - | - | 4887-88-1[7] |
| 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | Different N-alkyl, 2-substituent, and halogen | 271.13[8] | Not Available | 3.48[9] | 3.3[8] | 1231930-33-8[8] |
Molecular Structure and Proposed Synthesis
The structure of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole is defined by the benzimidazole core with a bromine atom at position 6, a chlorine atom at position 2, and a methyl group on the nitrogen at position 1.
Caption: Molecular structure of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole.
A plausible synthetic route for this molecule would involve a multi-step process, leveraging established benzimidazole chemistry. The key steps would be the formation of the benzimidazole core, followed by chlorination at the 2-position, and finally N-methylation.
Caption: Proposed synthetic workflow for 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole.
Experimental Protocols for Physicochemical Characterization
The following protocols describe standard, field-proven methodologies for determining the key physicochemical properties of a novel compound like 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole.
Melting Point Determination (Capillary Method)
Causality: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp, narrow melting range is characteristic of a pure compound, whereas impurities typically depress and broaden the melting range.[10] This method relies on the precise determination of the temperature at which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: Ensure the synthesized compound is completely dry. Place a small amount of the crystalline solid on a clean, dry watch glass and crush it into a fine powder using a spatula.[11]
-
Capillary Loading: Tap the open end of a capillary tube onto the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed bottom. Repeat until a packed column of 2-3 mm in height is achieved.[11][12]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.
-
Measurement:
-
For an unknown compound, first perform a rapid heating (10-20 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point.[12]
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[13]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts into a clear liquid (T2). The melting range is T1-T2.
-
Aqueous Solubility Assessment (Kinetic Shake-Flask Method)
Causality: Aqueous solubility is a critical parameter in drug development, influencing absorption and bioavailability. Kinetic solubility provides a high-throughput assessment of how readily a compound, initially dissolved in an organic solvent like DMSO, dissolves and remains in an aqueous buffer. This mimics conditions in early-stage in vitro screening assays.[14][15]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well microplate.
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final test concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Equilibration: Seal the plate and shake it at a constant temperature (e.g., 25 °C) for a set period (e.g., 2 to 24 hours) to allow the system to reach equilibrium.[14]
-
Separation of Undissolved Compound: Use a filter plate (e.g., with a 0.45 µm filter) to centrifuge the plate, separating any precipitated solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve.[15]
Caption: Experimental workflow for kinetic solubility determination.
Lipophilicity Determination (Shake-Flask Method for logP)
Causality: The n-octanol/water partition coefficient (logP) is the standard measure of a compound's lipophilicity, which governs its ability to cross biological membranes. The shake-flask method is the "gold standard" for logP determination, directly measuring the partitioning of a compound between an aqueous and a lipid-mimicking organic phase at equilibrium.[16][17]
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for logD) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.
-
Compound Addition: Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated aqueous or octanol phase. The concentration should not exceed 0.01 mol/L.[18]
-
Partitioning: Combine known volumes of the pre-saturated n-octanol and aqueous phase (e.g., a 1:1 ratio) in a suitable vessel (e.g., a separatory funnel or glass vial). Add the compound solution.
-
Equilibration: Shake the vessel vigorously for a sufficient time to allow equilibrium to be reached (this can range from minutes to several hours). Centrifugation is typically used to ensure complete separation of the two phases.[18]
-
Phase Separation and Sampling: Carefully separate the two phases. Take an accurate aliquot from each phase for analysis.
-
Quantification: Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method like HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentrations: P = C_oct / C_aq. The final value is expressed as its base-10 logarithm: logP = log₁₀(P).
Conclusion
While experimental characterization of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole is pending, this guide provides a robust, scientifically-grounded framework for researchers. By leveraging data from close structural analogs and employing standardized, validated protocols, scientists in drug discovery and development can confidently proceed with the synthesis and characterization of this novel compound. The predicted lipophilic and moderately basic nature of this molecule suggests it is a promising candidate for further investigation, with its specific properties ultimately determining its potential as a therapeutic agent.
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